molecular formula C20H20O4 B592932 Sanggenofuran B CAS No. 1017277-40-5

Sanggenofuran B

Cat. No.: B592932
CAS No.: 1017277-40-5
M. Wt: 324.376
InChI Key: JCWAZFVQFSNZQI-UHFFFAOYSA-N
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Description

Sanggenofuran B is a natural organic compound belonging to the secondary metabolites of the bergamot family. It is a 2-arylbenzofuran derivative isolated from the root bark of Chinese Morus cathayana. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, anti-tumor, and immunomodulatory effects .

Biochemical Analysis

Biochemical Properties

Sanggenofuran B plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with the enzyme protein tyrosine phosphatase 1B (PTP1B), where this compound acts as an inhibitor. This inhibition is significant because PTP1B is a negative regulator of insulin signaling pathways, making this compound a potential therapeutic agent for Type 2 diabetes . Additionally, this compound has shown inhibitory activity against the A2780 cell line, with an IC50 value of 57.1 μM .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells, particularly the A2780 ovarian cancer cell line . This inhibition is associated with the induction of apoptosis and cell cycle arrest. This compound also influences cell signaling pathways, including the insulin signaling pathway, by inhibiting PTP1B . Furthermore, it affects gene expression and cellular metabolism, contributing to its anti-tumor and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. As an inhibitor of PTP1B, this compound binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition leads to enhanced insulin receptor phosphorylation and signaling, which is beneficial for managing insulin resistance in Type 2 diabetes . Additionally, this compound’s anti-cancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under controlled conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits significant therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its biological activities. The compound’s interaction with PTP1B is a key aspect of its metabolic involvement, affecting insulin signaling and glucose metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects. Targeting signals and post-translational modifications play a role in directing this compound to its subcellular destinations

Preparation Methods

Synthetic Routes and Reaction Conditions: Sanggenofuran B can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring structure. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as the root bark of Morus cathayana. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Sanggenofuran B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .

Scientific Research Applications

Sanggenofuran B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying benzofuran derivatives and their reactivity.

    Biology: Investigated for its anti-inflammatory, antioxidant, and antibacterial properties.

    Medicine: Explored for its potential anti-tumor activity and immunomodulatory effects.

Comparison with Similar Compounds

Sanggenofuran B can be compared with other similar compounds, such as:

  • Sanggenofuran A
  • Mulberrofuran D
  • Morusalfuran B
  • Mulberrofuran H

These compounds share structural similarities but differ in their specific biological activities and molecular targets. This compound is unique due to its potent anti-cancer activity and diverse biological effects .

Properties

IUPAC Name

5-(6-methoxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)4-7-16-17(21)8-14(9-18(16)22)19-10-13-5-6-15(23-3)11-20(13)24-19/h4-6,8-11,21-22H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWAZFVQFSNZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the known biological activities of Sanggenofuran B?

A1: this compound has demonstrated cytotoxic activity against the A2780 human ovarian cancer cell line with an IC50 value of 57.1 µM []. This suggests potential anti-cancer properties, although further research is needed to confirm this activity and investigate its mechanism.

Q2: Where has this compound been isolated from in nature?

A2: this compound has been isolated from both the leaves of Morus yunnanensis [] and the twigs and barks of Artocarpus lakoocha []. This suggests a potential for natural product extraction and potential applications in traditional medicine, though further research is needed to explore these avenues.

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